molecular formula C20H16ClNO5 B11320886 Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11320886
M. Wt: 385.8 g/mol
InChI Key: TYSBUQZLOXOWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by its unique chemical structure, which includes a benzoxepine ring system substituted with a chloro and methoxy group, and an amido linkage to a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: This step involves the cyclization of a suitable precursor to form the benzoxepine ring system. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

    Introduction of Substituents: The chloro and methoxy groups are introduced onto the benzoxepine ring through electrophilic aromatic substitution reactions.

    Amidation: The amido group is introduced by reacting the benzoxepine derivative with an appropriate amine under suitable conditions.

    Esterification: The final step involves the esterification of the amido-benzoxepine intermediate with methyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A structurally similar compound with a benzothiophene ring instead of a benzoate ester.

    METHYL 4-(2-BROMOETHYL)BENZOATE: Another benzoate ester with different substituents.

Uniqueness

METHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups and the benzoxepine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

methyl 4-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16ClNO5/c1-25-17-11-15(21)10-14-9-13(7-8-27-18(14)17)19(23)22-16-5-3-12(4-6-16)20(24)26-2/h3-11H,1-2H3,(H,22,23)

InChI Key

TYSBUQZLOXOWDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.